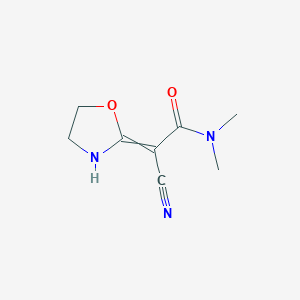![molecular formula C13H15N3O2 B12639639 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(pipéridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylique est un composé hétérocyclique qui présente une structure unique combinant un cycle pipéridine, un noyau imidazo[1,5-a]pyridine et un groupe acide carboxylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(pipéridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylique implique généralement des réactions en plusieurs étapes à partir de matières premières facilement disponibles. Une méthode courante implique la cyclocondensation de la pyridine-2-carboxaldéhyde avec la pipéridine et une source d'azote appropriée en conditions acides ou basiques . Cette réaction forme le noyau imidazo[1,5-a]pyridine, qui peut ensuite être fonctionnalisé pour introduire le groupe acide carboxylique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse en laboratoire, avec un accent sur la capacité de production, la rentabilité et la durabilité environnementale. Des techniques telles que la synthèse en flux continu et l'utilisation de principes de chimie verte sont souvent employées pour améliorer l'efficacité et réduire l'impact environnemental du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(pipéridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le noyau imidazo[1,5-a]pyridine en ses dérivés dihydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le noyau imidazo[1,5-a]pyridine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour améliorer les vitesses de réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
L'acide 3-(pipéridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Le composé sert de brique pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il est utilisé dans l'étude des voies biologiques et comme sonde pour étudier les activités enzymatiques.
Médecine : Le composé a des applications thérapeutiques potentielles, notamment comme agent anticancéreux, en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Il est utilisé dans le développement de matériaux avancés présentant des propriétés optiques et électroniques uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(pipéridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut moduler l'activité de ces cibles en se liant à leurs sites actifs ou en modifiant leur conformation. Cette interaction peut déclencher une cascade d'événements biochimiques, conduisant à l'effet thérapeutique ou biologique souhaité .
Applications De Recherche Scientifique
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de l'imidazo[1,5-a]pyridine, tels que :
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine
- 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Divers dérivés de la pipéridine
Unicité
L'unicité de l'acide 3-(pipéridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylique réside dans sa combinaison spécifique de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
3-piperidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)11-10-5-1-2-7-16(10)12(15-11)9-4-3-6-14-8-9/h1-2,5,7,9,14H,3-4,6,8H2,(H,17,18) |
Clé InChI |
WEEKZLODFMQGAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NC(=C3N2C=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)

![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)






![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
